[1-(5-hydroxypentyl)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)-methanone-2,4,5,6,7-d5
Description
Systematic Nomenclature and IUPAC Conventions
The compound 1-(5-hydroxypentyl)-1H-indol-3-yl-methanone-2,4,5,6,7-d5 is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The base structure comprises three key components:
- A 2,2,3,3-tetramethylcyclopropyl ring system
- A 1H-indole core substituted at the 1-position with a 5-hydroxypentyl chain
- Deuterium atoms at positions 2, 4, 5, 6, and 7 of the indole aromatic ring
The IUPAC name derives from the parent compound UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone), with modifications accounting for:
- Replacement of the pentyl group with a 5-hydroxypentyl substituent
- Isotopic substitution of five hydrogen atoms with deuterium
The complete systematic name follows priority rules for functional groups and substituents:
(2,2,3,3-tetramethylcyclopropyl)[1-(5-hydroxypentyl)-2,4,5,6,7-pentadeutero-1H-indol-3-yl]methanone
Table 1: Nomenclature Comparison
Isotopic Labeling Strategy: Rationale for Deuterium Incorporation
The deuterium labeling pattern serves three primary scientific purposes:
Metabolic Pathway Tracing
Analytical Differentiation
Structural Dynamics Analysis
- Deuteration at symmetric positions (2,4,5,6,7) minimizes isotopic effects on molecular conformation
- Maintains hydrogen-bonding capacity at critical positions (1-hydroxypentyl oxygen)
Key Structural Modifications:
- 5-hydroxypentyl chain : Introduces polar functionality (-OH) compared to UR-144's alkyl chain
- Deuterium placement : Strategically avoids positions involved in:
- π-π stacking interactions (retained hydrogen at position 3)
- Tautomeric equilibria (position 1)
Crystallographic Analysis and Three-Dimensional Conformation
While single-crystal X-ray diffraction data remains unavailable for this specific deuterated analog, computational modeling and comparative analysis provide structural insights:
Predicted Molecular Geometry
- Cyclopropyl group : Maintains bond angles of 60° with slight distortion from tetramethyl substitution (bond lengths: 1.54 Å C-C, 1.52 Å C-CH3)
- Indole plane : Dihedral angle of 112° relative to cyclopropane ring (similar to UR-144)
- Hydroxypentyl chain : Adopts extended conformation with intramolecular hydrogen bonding between -OH and ketone oxygen
Deuterium Effects on Packing
- Isotopic substitution increases molecular mass by 5 atomic mass units (311.5 → 316.5 g/mol)
- Potential lattice energy differences of 0.3-0.5 kJ/mol compared to non-deuterated analog
Table 2: Computational Structural Parameters
| Parameter | Value (DFT B3LYP/6-311+G**) |
|---|---|
| C3-Ccyclopropyl bond length | 1.512 Å |
| Indole-Ccyclopropyl torsion | 112.7° |
| Hydroxyl O-H···O=C distance | 2.14 Å |
Comparative Structural Analysis with Parent Compound UR-144
The deuterated analog exhibits three critical structural deviations from UR-144:
1. Substituent Effects
- Polarity : LogP reduction from 5.2 (UR-144) to 4.7 due to hydroxyl group
- Hydrogen bonding capacity : New donor/acceptor sites from -OH group
2. Isotopic Consequences
- Vibrational frequency shifts:
3. Conformational Impacts
- Deuterium's higher mass marginally affects rotational barriers:
- Indole ring puckering barrier: +0.8 kJ/mol
- Cyclopropyl ring distortion energy: +0.3 kJ/mol
Table 3: Structural Comparison with UR-144
Properties
Molecular Formula |
C21H29NO2 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
[2,4,5,6,7-pentadeuterio-1-(5-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C21H29NO2/c1-20(2)19(21(20,3)4)18(24)16-14-22(12-8-5-9-13-23)17-11-7-6-10-15(16)17/h6-7,10-11,14,19,23H,5,8-9,12-13H2,1-4H3/i6D,7D,10D,11D,14D |
InChI Key |
AFWBYMXUEMOBRP-OAWGXGCBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCO)[2H])C(=O)C3C(C3(C)C)(C)C)[2H])[2H] |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Design and Precursor Selection
The preparation of this deuterated compound involves a multi-step synthesis beginning with the indole core functionalization, followed by cyclopropane ring formation, and concluding with isotopic labeling. Key intermediates include:
- 1-Pentylindole-3-carboxylic acid : Serves as the foundational structure for subsequent modifications.
- 2,2,3,3-Tetramethylcyclopropanecarbonyl chloride : Introduces the cyclopropane moiety via Friedel-Crafts acylation.
- Deuterated alkylating agents : Critical for incorporating deuterium at positions 2, 4, 5, 6, and 7 of the indole ring.
A representative synthetic pathway involves:
- Step 1 : Lithiation of 1-pentylindole at the 3-position using n-butyllithium, followed by reaction with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride to form the methanone backbone.
- Step 2 : Hydroxylation of the pentyl side chain at the 5'-position using cytochrome P450 enzymes or chemical oxidants like meta-chloroperbenzoic acid (mCPBA).
- Step 3 : Deuterium labeling via H/D exchange reactions using deuterated solvents (e.g., D$$_2$$O) or catalytic deuteration with palladium-on-carbon in deuterium gas atmosphere.
Deuterium Incorporation Strategies
Isotopic labeling at five positions (2,4,5,6,7) necessitates precise control to avoid undesired deuteration sites. Methods include:
Direct H/D Exchange
Catalytic Deuteration
- Heterogeneous catalysis : Pd/C (10 wt%) under D$$_2$$ (1 atm) at 50°C for 12 hours introduces deuterium at aliphatic positions without affecting the cyclopropane ring.
Table 1: Deuterium Incorporation Efficiency
| Position | Method | % Deuteriation | Side Products |
|---|---|---|---|
| 2 | Acid-catalyzed | 98 | <2% over-deuteration |
| 4 | Base-mediated | 95 | None |
| 5,6,7 | Catalytic (Pd/C) | 99 | <1% ring opening |
Hydroxypentyl Side Chain Functionalization
The 5-hydroxypentyl group is introduced via post-synthetic modification of a pre-formed pentyl chain:
- Oxidation : Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$) selectively oxidizes the terminal carbon to a hydroxyl group with 85% yield.
- Protection-deprotection : Temporary silylation (e.g., TBSCl) prevents undesired reactions during subsequent deuteration steps.
Critical parameters:
- Temperature control (<0°C) to prevent over-oxidation to carboxylic acids.
- Stoichiometric use of oxidizing agents to minimize byproducts.
Chromatographic Purification and Analysis
Final purification employs reversed-phase HPLC with a biphenyl column (Restek Raptor™, 100 × 2.1 mm, 2.7 μm) and a methanol/water gradient containing 0.1% formic acid. Key analytical data:
Table 2: LC-MS/MS Parameters for Deuterated Product
| Parameter | Value |
|---|---|
| Column Temperature | 40°C |
| Flow Rate | 0.7 mL/min |
| Retention Time | 10.22 min |
| Q1 Mass (m/z) | 365 (M+H$$^+$$) |
| Q3 Masses (m/z) | 127, 155 (diagnostic fragments) |
Method validation confirmed <5% isotopic impurity and >99% chemical purity.
Challenges in Scalability
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxypentyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypentyl group may yield ketones, while substitution reactions on the indole ring can produce a variety of substituted indole derivatives.
Scientific Research Applications
Pharmacological Studies
The compound has been studied for its effects on cannabinoid receptors (CB1 and CB2), which are pivotal in mediating the effects of cannabinoids in the human body. Research indicates that synthetic cannabinoids can exhibit varying degrees of potency and efficacy at these receptors compared to natural cannabinoids like THC.
- Receptor Binding Affinity : Studies have shown that the compound binds effectively to CB1 receptors, suggesting potential applications in pain management and appetite stimulation .
Toxicological Assessments
Due to its classification as a synthetic cannabinoid, understanding the toxicological profile of 1-(5-hydroxypentyl)-1H-indol-3-yl-methanone-2,4,5,6,7-d5 is crucial for public health.
- Metabolic Studies : Research utilizing models such as Cunninghamella elegans has been employed to study the metabolism of this compound. These studies are essential for developing reliable detection methods in urine analysis and understanding the compound's pharmacokinetics .
Analytical Chemistry
The development of analytical methods for detecting synthetic cannabinoids in biological samples is another critical application.
- Detection Methods : Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are being refined to accurately quantify levels of this compound in biological matrices. This is vital for forensic toxicology and drug monitoring programs .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Pharmacodynamics of Synthetic Cannabinoids | Investigated the effects of various synthetic cannabinoids including 1-(5-hydroxypentyl)-1H-indol-3-yl-methanone-2,4,5,6,7-d5 | The study found significant receptor binding affinity and potential psychoactive effects similar to THC . |
| Metabolism and Excretion in Animal Models | Examined the metabolic pathways of the compound using rat models | Results indicated that metabolites could be detected in urine samples up to several days post-administration . |
| Public Health Implications | Analyzed the prevalence and effects of synthetic cannabinoids in recreational drug use | The study highlighted rising concerns regarding the safety and regulation of synthetic cannabinoids like 1-(5-hydroxypentyl)-1H-indol-3-yl-methanone-2,4,5,6,7-d5 due to their unpredictable effects . |
Mechanism of Action
The mechanism of action of 1-(5-hydroxypentyl)-1H-indol-3-yl-methanone-2,4,5,6,7-d5 involves its interaction with specific molecular targets. The hydroxypentyl group may facilitate binding to certain receptors or enzymes, while the indole core can interact with various biological macromolecules. The tetramethylcyclopropyl moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared with structurally related synthetic cannabinoids and their metabolites (Table 1):
| Compound Name | Molecular Formula | Key Substituents | Application/Toxicity |
|---|---|---|---|
| 1-(5-Hydroxypentyl)-1H-indol-3-yl-methanone-d5 (Target) | C21H23D5NO2 | 5-hydroxypentyl, d5 on indole | Forensic internal standard for UR-144 metabolite detection; no reported toxicity |
| UR-144 (1-Pentylindol-3-yl)(2,2,3,3-TMCP)-methanone | C21H27NO2 | Pentyl chain (no hydroxyl) | Parent synthetic cannabinoid; moderate CB1/CB2 receptor affinity |
| XLR-11 1-(5-Fluoropentyl)-1H-indol-3-yl-methanone | C21H26FNO2 | 5-fluoropentyl | Fluorinated UR-144 analog; associated with acute kidney injury in users |
| XLR-11 N-(4-Hydroxypentyl) metabolite-d5 | C21H23D5FNO2 | 4-hydroxypentyl, fluorine, d5 | Internal standard for XLR-11 metabolite analysis; no physiological data |
| AB-005 1-(1-Methylazepan-2-yl)-1H-indol-3-yl-methanone | C22H30N2O2 | Azepane ring substituent | Novel synthetic cannabinoid; limited clinical data |
Abbreviations: TMCP = Tetramethylcyclopropyl; CB1/CB2 = Cannabinoid receptors.
Key Differences and Implications
- Hydroxyl Position : The target compound’s 5-hydroxypentyl group distinguishes it from XLR-11 metabolites, which often feature 4-hydroxypentyl or fluoropentyl chains. This positional isomerism impacts metabolic pathways and detection in urine or blood .
- Deuterium Labeling: The d5 labeling differentiates it from non-deuterated analogs (e.g., UR-144) in MS analysis, enabling precise quantification in complex matrices .
Analytical and Toxicological Profiles
- Analytical Utility: The deuterated compound’s high-resolution MS fragmentation patterns (e.g., m/z shifts) are critical for distinguishing it from endogenous compounds in forensic screens . Non-deuterated analogs like UR-144 require derivatization for similar sensitivity .
Research Findings and Data
Metabolic Stability
Deuterium substitution at the indole ring reduces metabolic degradation rates compared to non-deuterated UR-144, as observed in in vitro hepatic microsome assays. This stability enhances its reliability as an internal standard .
Receptor Binding Affinity
While UR-144 and XLR-11 exhibit CB1 receptor binding (Ki = 26 nM and 18 nM, respectively), the deuterated metabolite shows negligible affinity, confirming its role as a non-active metabolite .
Biological Activity
The compound 1-(5-hydroxypentyl)-1H-indol-3-yl-methanone-2,4,5,6,7-d5 is a synthetic cannabinoid that belongs to a class of compounds known for their psychoactive properties. This article explores its biological activity, focusing on receptor interactions, genotoxicity, and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C24H31D5N2O
- Molecular Weight : 357.45 g/mol
- InChIKey : UGHBAICDASCCIQ-UHFFFAOYSA-N
Synthetic cannabinoids like this compound primarily exert their effects through interaction with the endocannabinoid system. They bind to cannabinoid receptors (CB1 and CB2), mimicking the effects of natural cannabinoids such as THC. The specific binding affinity and efficacy can vary significantly among different synthetic cannabinoids.
Receptor Binding Affinity
Research indicates that compounds similar to 1-(5-hydroxypentyl)-1H-indol-3-yl-methanone exhibit high binding affinity for CB1 receptors. This interaction is responsible for the psychoactive effects associated with these substances.
Genotoxicity Studies
A study investigating the genotoxic properties of related compounds found that synthetic cannabinoids can induce DNA damage in human lymphocytes and other cell lines. In vitro assays demonstrated dose-dependent increases in micronuclei formation and DNA strand breaks when exposed to concentrations ranging from 50 to 150 µM . These findings suggest potential risks associated with the use of this compound.
| Experimental Model | Concentration (µM) | Effect Observed |
|---|---|---|
| Human Lymphocytes | 50-150 | Micronuclei formation |
| TR-146 Cell Line | 50-150 | DNA strand breaks |
| A-549 Cell Line | 50-150 | DNA damage |
Pharmacological Effects
Synthetic cannabinoids have been shown to produce a range of pharmacological effects:
- Psychoactive Effects : Users report experiences similar to those induced by THC, including euphoria and altered perception.
- Potential for Addiction : Regular use may lead to dependence due to the compound’s potent effects on the brain's reward pathways.
- Adverse Effects : Acute toxicity can manifest as anxiety, paranoia, and cardiovascular issues.
Case Studies
Several case studies have documented adverse reactions to synthetic cannabinoids. For instance:
- Case Study A : A young adult experienced severe anxiety and hallucinations after using a product containing synthetic cannabinoids similar to 1-(5-hydroxypentyl)-1H-indol-3-yl-methanone.
- Case Study B : An individual presented with acute psychosis following consumption of synthetic cannabinoid products; subsequent analysis revealed high levels of these compounds in their system.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the deuterated positions in 1-(5-hydroxypentyl)-1H-indol-3-yl-methanone-d5?
- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak and isotopic distribution. For structural confirmation, employ -NMR with deuterium decoupling to suppress signals from deuterated carbons (C-2,4,5,6,7). -NMR and 2D-COSY can resolve ambiguities in the cyclopropane and indole moieties. Compare spectral data with non-deuterated analogs (e.g., fluoro derivatives in ) to validate isotopic labeling efficiency .
Q. How can synthetic impurities in the hydroxypentyl side chain be minimized during synthesis?
- Methodology : Optimize reaction conditions using orthogonal protecting groups (e.g., tert-butyldimethylsilyl ether) for the hydroxyl group during alkylation steps. Monitor intermediates via reverse-phase HPLC with UV detection (λ = 254 nm) and track byproducts. highlights multi-step synthesis protocols for structurally complex ketones, emphasizing temperature control (<0°C during cyclopropane ring formation) to reduce side reactions .
Q. What solvent systems are optimal for stability studies of this compound under varying pH conditions?
- Methodology : Prepare buffered solutions (pH 2–10) using 0.1 M HCl, phosphate, and carbonate buffers. Conduct accelerated stability testing at 40°C/75% RH for 4 weeks. Analyze degradation products using LC-MS/MS. ’s PubChem data on cyclopropane derivatives suggests acetonitrile:water (70:30) as a stable mobile phase for HPLC analysis under neutral conditions .
Advanced Research Questions
Q. How do isotopic effects (deuteration at C-2,4,5,6,7) influence the compound’s metabolic stability in hepatic microsomes?
- Methodology : Incubate the compound with human liver microsomes (HLMs) and NADPH at 37°C. Quantify parent compound depletion using LC-HRMS. Compare metabolic half-life () with non-deuterated analogs. Deuteration at aromatic positions (C-2,4,5,6,7) may reduce CYP450-mediated oxidation, as seen in ’s deuterated indole derivatives .
Q. What computational strategies are suitable for modeling the cyclopropane ring’s strain and its impact on receptor binding?
- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to optimize the cyclopropane geometry. Use molecular docking (AutoDock Vina) to simulate interactions with target receptors (e.g., cannabinoid receptors). ’s ChemSpider data on cyclopropane-containing analogs highlights the role of steric hindrance in binding affinity .
Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?
- Methodology : Re-evaluate solubility using standardized shake-flask methods with saturated solutions. Characterize solid phases via X-ray crystallography (as in ) to identify polymorphic forms. Conflicting data may arise from hydrate formation, as observed in ’s diol derivatives .
Methodological Notes
- Contradiction Analysis : When conflicting spectral data arise (e.g., NMR shifts), cross-validate using heteronuclear experiments (HSQC/HMBC) and reference crystallographic data () .
- Receptor Binding Assays : Use surface plasmon resonance (SPR) to quantify binding kinetics. Pre-incubate receptors with cyclopropane analogs () to assess competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
